3-Bromonaphthalene-1-boronic acid
Description
3-Bromonaphthalene-1-boronic acid (chemical formula: C₁₀H₇BBrO₂) is a halogenated aromatic boronic acid derivative. Its structure consists of a naphthalene backbone substituted with a bromine atom at the 3-position and a boronic acid (-B(OH)₂) group at the 1-position. This compound is primarily utilized in cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it acts as a key intermediate for synthesizing biaryl systems, pharmaceuticals, and advanced materials. The bromine substituent enhances its reactivity in halogen-metal exchange and coupling reactions, while the boronic acid group enables selective bond formation under mild conditions.
Properties
Molecular Formula |
C10H8BBrO2 |
|---|---|
Molecular Weight |
250.89 g/mol |
IUPAC Name |
(3-bromonaphthalen-1-yl)boronic acid |
InChI |
InChI=1S/C10H8BBrO2/c12-8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h1-6,13-14H |
InChI Key |
WWJLYGQKEPBIJF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC2=CC=CC=C12)Br)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including 3-Bromonaphthalene-1-boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester (e.g., B(Oi-Pr)3 or B(OMe)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which would lead to the formation of borinic rather than boronic esters .
Industrial Production Methods: Industrial production methods for boronic acids often involve large-scale Suzuki-Miyaura coupling reactions. These methods leverage the mild and functional group-tolerant reaction conditions of the Suzuki-Miyaura coupling to produce boronic acids efficiently .
Chemical Reactions Analysis
Types of Reactions: 3-Bromonaphthalene-1-boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, often using a radical approach.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Protodeboronation: Radical initiators and specific solvents are used to facilitate the reaction.
Major Products:
Scientific Research Applications
Chemistry: 3-Bromonaphthalene-1-boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling .
Biology and Medicine:
Industry: In the industrial sector, boronic acids are used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action for 3-Bromonaphthalene-1-boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 3-bromonaphthalene-1-boronic acid, a comparative analysis with structurally analogous compounds is essential.
Structural Analog: 1-Bromonaphthalene
1-Bromonaphthalene (CAS 90-11-9, C₁₀H₇Br) shares the naphthalene backbone and bromine substituent but lacks the boronic acid group. Key differences include:
1-Bromonaphthalene exhibits lower reactivity (Reactivity = 0) due to the absence of the boronic acid group, which limits its utility in cross-coupling reactions. Its primary use is as a solvent or intermediate in halogenation reactions. Notably, its safety profile indicates delayed symptom onset after exposure, necessitating prolonged medical monitoring .
Functional Group Comparison: Boronic Acids
Compared to simpler boronic acids like phenylboronic acid (C₆H₇BO₂), this compound demonstrates enhanced steric bulk and electronic effects due to the naphthalene system and bromine substituent. These features improve its regioselectivity in coupling reactions but may reduce solubility in polar solvents.
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